

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride
Cat. No.:	B1356231

[Get Quote](#)

An In-depth Technical Guide to **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride**: Physicochemical Properties, Synthesis, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride**, a substituted phenethylamine derivative of significant interest to researchers in pharmacology and medicinal chemistry. While this specific isomer is less documented than its 2,4- and 2,5-dimethoxy counterparts, this paper extrapolates from established chemical principles and data from analogous compounds to present its core physicochemical properties, potential synthetic pathways, and robust analytical methodologies. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering foundational knowledge to facilitate further investigation into its pharmacological profile and potential applications.

Introduction: Contextualizing a Niche Phenethylamine Derivative

The family of substituted phenethylamines has long been a cornerstone of neuropharmacological research, yielding compounds with profound effects on monoaminergic systems. The positioning of substituents on the phenyl ring critically dictates the potency, selectivity, and overall pharmacological character of these molecules. While compounds like

2,5-dimethoxy-4-substituted amphetamines have been extensively studied, the 2,3-dimethoxy substitution pattern on a simple N-methylmethanamine backbone presents a unique electronic and steric profile.

This guide focuses on the hydrochloride salt of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine. The addition of the hydrochloride moiety enhances the compound's stability and aqueous solubility, rendering it more suitable for laboratory and potential clinical applications. Understanding its fundamental chemical and physical properties is the first step toward elucidating its biological activity.

Core Molecular and Physicochemical Profile

A precise understanding of the molecular formula and weight is essential for all quantitative experimental work, from synthesis to analytical determination. Based on its chemical structure, the properties of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** are detailed below.

Molecular Formula and Weight

The chemical structure of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine consists of a 2,3-dimethoxy substituted benzene ring attached to an N-methylated aminomethyl group. The hydrochloride salt is formed by the protonation of the secondary amine.

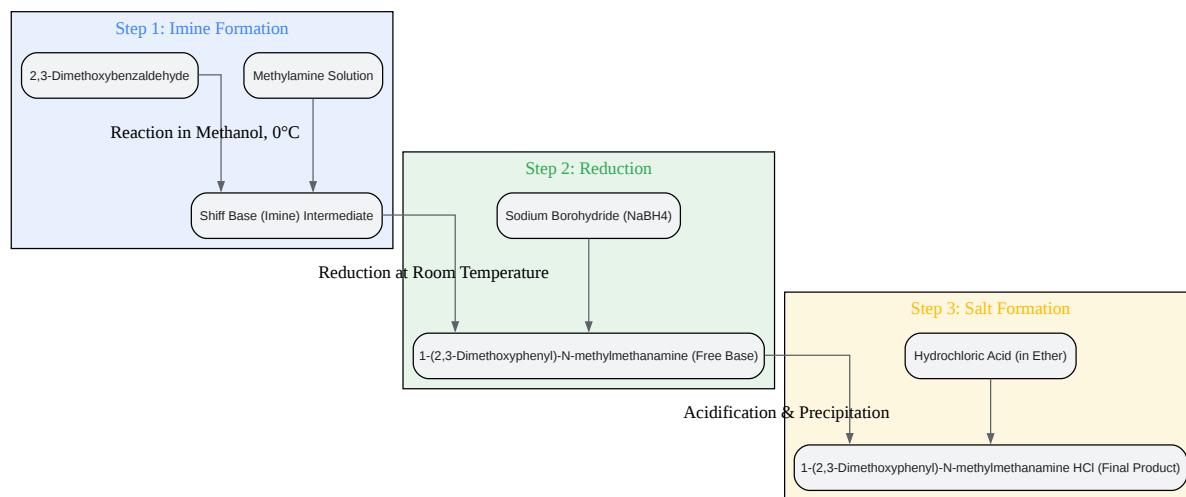
- Free Base Molecular Formula: $C_{10}H_{15}NO_2$
- Free Base Molecular Weight: 181.23 g/mol
- Hydrochloride Salt Molecular Formula: $C_{10}H_{16}ClNO_2$
- Hydrochloride Salt Molecular Weight: 217.70 g/mol

These values are foundational for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Predicted Physicochemical Properties

While experimental data for this specific isomer is not readily available, its properties can be predicted based on its structural analogues, such as 1-(2,4-Dimethoxyphenyl)-N-

methylmethanamine.


Property	Predicted Value	Significance in Research & Development
pKa	~9.3	Governs the degree of ionization at physiological pH, impacting receptor binding, membrane permeability, and oral bioavailability.
Boiling Point (Free Base)	~260-270 °C	Important for purification via distillation and for assessing thermal stability.
Appearance	White to off-white crystalline solid	The physical state at standard conditions; any deviation may indicate impurities.
Solubility	Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organic solvents.	Crucial for formulation of solutions for in vitro and in vivo assays. The hydrochloride salt form significantly enhances water solubility.

Synthesis and Purification: A Proposed Reductive Amination Pathway

The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine typically proceeds via a Knoevenagel condensation followed by reduction, or more directly through reductive amination. The latter is often preferred for its efficiency and milder conditions.

Proposed Synthetic Workflow

The reductive amination of 2,3-dimethoxybenzaldehyde with methylamine serves as a high-yield, two-step, one-pot synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl.

Detailed Experimental Protocol

- **Imine Formation:** To a stirred solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol, a solution of methylamine (2.0-3.0 eq) is added dropwise at 0°C. The reaction is stirred for 1-2 hours at this temperature to facilitate the formation of the corresponding imine.
- **Reduction:** Sodium borohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 20°C. The reaction is then allowed to stir at room temperature overnight.

- **Workup and Extraction:** The reaction is quenched by the slow addition of water. Methanol is removed under reduced pressure. The aqueous residue is then basified with NaOH to a pH > 12 and extracted multiple times with a non-polar organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the free base, often as an oil.
- **Salt Formation:** The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- **Purification:** The precipitated solid is collected by vacuum filtration, washed with cold solvent, and dried to yield the final product. Recrystallization from a solvent system like ethanol/ether can be performed for further purification.

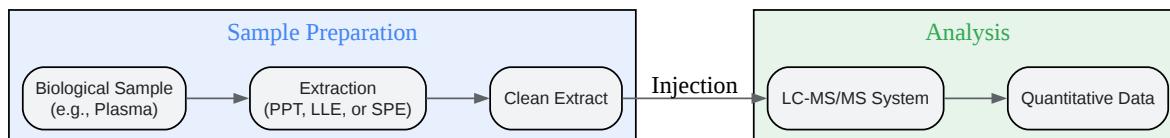
Analytical Methodologies for Quality Control and Quantification

Robust analytical methods are crucial for verifying the identity and purity of the synthesized compound and for its quantification in biological matrices.

Structural Confirmation

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct methoxy groups, the benzylic protons, and the N-methyl protons.
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the molecular ion of the free base ($[\text{M}+\text{H}]^+$) at m/z 182.12.
- **Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic absorptions for N-H stretching (around $3300\text{-}3500\text{ cm}^{-1}$ for the secondary amine salt), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy groups.

Purity Assessment and Quantification


High-performance liquid chromatography (HPLC) is the method of choice for assessing purity and for quantification.

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
Detection	UV detection at a wavelength corresponding to the absorbance maximum of the dimethoxyphenyl chromophore (typically around 270-280 nm).
Flow Rate	1.0 mL/min
Quantification	For quantification in biological samples, coupling the HPLC to a mass spectrometer (LC-MS/MS) provides the necessary sensitivity and selectivity, often employing multiple reaction monitoring (MRM). [1]

Sample Preparation for Biological Matrices

Determining the concentration of the analyte in plasma, serum, or tissue homogenates requires effective extraction from the complex matrix.[\[2\]](#)

- Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. After centrifugation, the supernatant is analyzed.
- Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. The sample is basified, and the analyte is extracted into an immiscible organic solvent.
- Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte. A C18 or mixed-mode cation exchange cartridge can be used.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of the target compound in biological samples.

Conclusion and Future Directions

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a compound with potential for novel pharmacological activity due to its unique substitution pattern. This guide provides the foundational chemical knowledge required for its synthesis, purification, and analysis. The proposed synthetic route via reductive amination is robust and scalable. The analytical methods, particularly LC-MS/MS, are suitable for rigorous quality control and for pharmacokinetic studies.

Future research should focus on the experimental validation of these protocols, a thorough characterization of its pharmacological profile at monoamine receptors and transporters, and in vivo studies to understand its metabolic fate and potential therapeutic or toxicological effects.

References

- Vertex AI Search. Analytical Methods.
- Vertex AI Search. Analytical Methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. env.go.jp [env.go.jp]
- To cite this document: BenchChem. [1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356231#1-2-3-dimethoxyphenyl-n-methylmethanamine-hydrochloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com